(+/-)-5-Hete lactone

CAS No.:

Cat. No.: VC16556701

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30O2 |

|---|---|

| Molecular Weight | 302.5 g/mol |

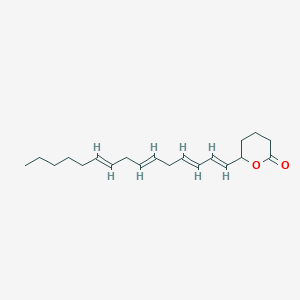

| IUPAC Name | 6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |

| Standard InChI | InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+ |

| Standard InChI Key | QZMAEYDIHWEEAF-SSTLJLGOSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1 |

| Canonical SMILES | CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(+/-)-5-HETE lactone is a racemic mixture of two enantiomers formed through intramolecular cyclization of 5-HETE. The linear precursor, 5-HETE, is an arachidonic acid metabolite generated via 5-LO catalysis. Acidic conditions promote nucleophilic attack of the C-5 hydroxyl group on the C-1 carboxyl, resulting in a six-membered δ-lactone ring . The structure comprises:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 302.5 g/mol | |

| CAS Registry Number | 81517-87-5, 73279-37-5 | |

| logP (Octanol-Water) | 5.62 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Stereochemical Considerations

Racemic Synthesis

-

Yeast-Mediated Reduction: Saccharomyces cerevisiae catalyzes the asymmetric reduction of ketoester intermediates. A 2011 study reported the conversion of racemic precursor 12 to (1R,2S)-hydroxy ester 10 and (1S,5S)-lactone 11 with enantiomeric excesses of 99% and 95%, respectively .

-

Chiral Resolution: Enzymatic hydrolysis with Candida antarctica lipase B separates (±)-5-HETE lactone into its (R)- and (S)-enantiomers, critical for studying stereospecific biological effects .

Table 2: Synthetic Routes to Enantiopure 5-HETE Lactones

| Enantiomer | Starting Material | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-5-HETE | Ketoester 15 | Yeast reduction, lactonization | 62 | |

| (S)-5-HETE | Hydroxyester 17 | Mitsunobu reaction, cyclization | 61 |

Biochemical Interactions and Metabolic Fate

Enzymatic Hydrolysis

(+/-)-5-HETE lactone undergoes hydrolysis in serum via two major pathways:

-

PON1-Mediated Cleavage: The high-density lipoprotein (HDL)-associated paraoxonase-1 hydrolyzes 5-HETE lactone with , predominant within the first 30 seconds of exposure .

-

ES-1 Contribution: Carboxylesterase-1 becomes significant after 15 minutes, accounting for 50% of total hydrolysis activity in murine models .

Inhibition of 5-Lipoxygenase

The lactone form exhibits enhanced inhibitory potency compared to linear 5-HETE:

-

against rat basophilic leukemia 5-LO: 27 µM (lactone) vs. >100 µM (linear)

-

Mechanism: Competitive inhibition at the substrate-binding pocket, as predicted by molecular docking

Pharmacological Implications

Atheroprotection

PON1’s affinity for HDL () positions (±)-5-HETE lactone as a modulator of lipid oxidation:

-

Potential to attenuate foam cell formation in arterial walls

Analytical Characterization

Mass Spectrometry

LC-MS/MS analysis reveals characteristic fragmentation patterns:

Nuclear Magnetic Resonance

-NMR (CDCl):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume